Chemical structure and properties of 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine
Chemical structure and properties of 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine
Topic: Chemical structure and properties of 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1]
[1][2][3][4]
Executive Summary
2-Chloro-1-methyl-1H-benzo[d]imidazol-6-amine (CAS: 203302-75-4) is a high-value heterocyclic intermediate used primarily in the discovery of kinase inhibitors, GPCR ligands, and antiviral agents.[1][2] Characterized by a benzimidazole core with orthogonal reactive handles—an electrophilic chlorine at the C2 position and a nucleophilic amino group at the C6 position—this scaffold allows for divergent synthesis. It serves as a critical "linchpin" molecule, enabling medicinal chemists to independently functionalize the "head" (C2) and "tail" (C6) of the scaffold to optimize structure-activity relationships (SAR).
Chemical Identity & Structural Analysis[1][5][6]
Nomenclature and Identifiers
| Parameter | Detail |
| IUPAC Name | 2-Chloro-1-methyl-1H-benzo[d]imidazol-6-amine |
| Common Synonyms | 6-Amino-2-chloro-1-methylbenzimidazole; 2-Chloro-1-methylbenzimidazol-6-amine |
| CAS Number | 203302-75-4 |
| Molecular Formula | C |
| Molecular Weight | 181.62 g/mol |
| SMILES | CN1C(Cl)=NC2=C1C=C(N)C=C2 |
| InChI Key | Unique hash required for database integration (e.g., generated from structure) |
Physicochemical Properties[1][8]
-
Appearance: Typically a pale yellow to beige solid.
-
Solubility:
-
High: DMSO, Dimethylformamide (DMF), Methanol.[2]
-
Low/Insoluble: Water, Hexanes.
-
-
Lipinski Parameters:
-
pKa: The benzimidazole N3 is weakly basic (pKa ~5-6), but the electron-withdrawing chlorine at C2 reduces basicity compared to the parent benzimidazole.[1] The aniline nitrogen (C6-NH
) has a pKa ~3-4.[1]
Synthetic Pathways and Regiochemistry[1][9][10]
The synthesis of the 6-amino isomer requires careful control of regiochemistry, as the 5-amino and 6-amino positions are chemically distinct due to the fixed N1-methyl group.[1][2]
Primary Synthetic Route (Nitro Reduction)
The most robust route involves the reduction of the nitro precursor, 2-chloro-1-methyl-6-nitro-1H-benzo[d]imidazole (CAS 15965-67-0).[1][2]
Step 1: Scaffold Construction (Cyclization) Reaction of 4-nitro-N1-methyl-benzene-1,2-diamine with urea or phosgene (or CDI) yields the cyclic urea: 1-methyl-6-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one.[1][2]
Step 2: Chlorination (Activation)
The cyclic urea is treated with Phosphorus Oxychloride (POCl
-
Mechanism:[1][3][4][5][6][7] Conversion of the carbonyl oxygen to a leaving group, followed by nucleophilic attack by chloride.
-
Outcome: Formation of the C2-Cl bond.[1]
Step 3: Chemoselective Reduction Reduction of the nitro group to the amine must be performed without dechlorinating the sensitive C2-Cl bond.[1]
-
Recommended Protocol:Iron (Fe) powder / Ammonium Chloride (NH
Cl) in aqueous ethanol at 60-80°C.[1] -
Avoid: Catalytic hydrogenation (H
/Pd-C) often leads to hydrodehalogenation (loss of Cl), yielding 1-methylbenzimidazol-6-amine.[1][2]
Figure 1: Step-wise synthesis preserving the C2-chlorine atom.[1][2]
Reactivity Profile & Functionalization
This molecule is a bifunctional building block . The reactivity is governed by the electronic push-pull of the system.[1]
C2-Position: Nucleophilic Aromatic Substitution (S Ar)
The C2-position is activated for S
-
Nucleophiles: Primary/secondary amines, thiols, and alkoxides.
-
Conditions:
-
Application: Introduction of solubilizing tails (e.g., piperazines) or pharmacophores.
C6-Position: Aniline Chemistry
The C6-amino group behaves as a typical electron-rich aniline, though slightly deactivated by the benzimidazole core.[1][2]
-
Acylation/Sulfonylation: Reacts with acid chlorides or sulfonyl chlorides to form amides/sulfonamides (common in kinase inhibitors).
-
Reductive Amination: Reacts with aldehydes/ketones + NaBH(OAc)
. -
Buchwald-Hartwig Coupling: Can serve as the nucleophile in Pd-catalyzed couplings to aryl halides.[1][2]
Chemoselectivity Challenges
-
Self-Polymerization: Under extreme heat, the C6-amine of one molecule can attack the C2-chloride of another.[1][2] Reactions should be kept dilute or performed at moderate temperatures to avoid dimerization.
-
Order of Operations: It is generally preferred to functionalize the C2-chloride first via S
Ar, as the resulting product is stable.[1] Functionalizing the amine first (e.g., to an amide) might reduce the reactivity of the C2-Cl or introduce interfering steric bulk.[1]
Figure 2: Orthogonal reactivity map for divergent library synthesis.[1][2]
Medicinal Chemistry Applications
The 2-amino-benzimidazole scaffold is a privileged structure found in numerous bioactive compounds.
-
Kinase Inhibitors: The C6-amide/urea motif often interacts with the hinge region of kinases (e.g., VEGFR, EGFR), while the C2-substituent extends into the solvent-exposed region or hydrophobic back-pocket.[1][2]
-
Antivirals: Benzimidazole derivatives are known inhibitors of viral polymerases and helicases.
-
GPCR Ligands: Used in the design of H1-antihistamines and cannabinoid receptor ligands.[1]
Case Study Logic: A researcher targeting a tyrosine kinase might start with 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine .
-
Step A: React C2-Cl with N-methylpiperazine (S
Ar) to improve solubility. -
Step B: React C6-NH
with a substituted benzoyl chloride to form the hinge-binding amide. -
Result: A "T-shaped" molecule with optimized pharmacokinetic properties.
Safety and Handling
-
GHS Classification:
-
Handling: Use standard PPE (gloves, goggles, fume hood).[2] Avoid dust formation.[8]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The amine is prone to oxidation (darkening) over time; the chloride is hydrolytically stable but should be kept dry.[1]
References
-
PubChem. (n.d.). 2-Chloromethylbenzimidazole (Related Structure Analysis). National Library of Medicine.[6] Retrieved from [Link][2]
-
Townsend, L. B., & Revankar, G. R. (1970). Benzimidazole Nucleosides and Nucleotides. Chemical Reviews, 70(3), 389-438.[2] (Foundational chemistry of the benzimidazole scaffold).
Sources
- 1. 1849-02-1|2-Chloro-1-methyl-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]
- 2. americanelements.com [americanelements.com]
- 3. 15965-65-8|2,6-Dichloro-1-methyl-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]
- 4. 2-Chloromethylbenzimidazole | C8H7ClN2 | CID 78571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 203302-74-3|2-Chloro-1-methyl-1H-benzo[d]imidazol-5-amine|BLD Pharm [bldpharm.com]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 8. 2-Chloro-1H-benzimidazole - High purity | EN [georganics.sk]
